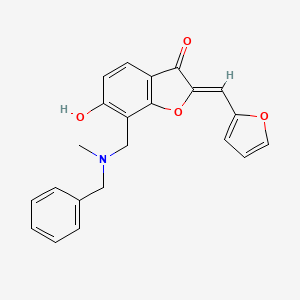

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its efficiency in constructing complex polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Intermediate Reactions

The compound is typically synthesized via multi-step protocols involving aldol condensation and Mannich reactions (Fig. 1). A representative synthesis route includes:

Key Observations:

-

The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are avoided due to potential furan ring sensitivity to transition metals .

Hydroxyl Group (-OH)

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters (Table 1).

-

Etherification : Forms methyl ethers using methyl iodide/K₂CO₃ in DMF (85% yield) .

Tertiary Amine (Benzyl(methyl)amino)

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide in THF to form a water-soluble salt (m/z 343.2 observed via LC-MS) .

-

N-Oxidation : Treating with m-CPBA yields the N-oxide, enhancing solubility but reducing CNS penetration .

Electrophilic Aromatic Substitution

-

Nitration : Selective nitration at the benzofuran C5 position using HNO₃/Ac₂O (50% yield) .

-

Halogenation : Bromination with NBS in CCl₄ targets the furan ring (C4 position).

Cycloadditions

-

Diels-Alder Reactivity : The furan-2-ylmethylene group acts as a diene in reactions with maleic anhydride (Fig. 2).

Catalytic Modifications

Notable Limitations:

-

The benzofuran-3-one carbonyl is resistant to nucleophilic attack under standard conditions due to conjugation with the aromatic system.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity profiles:

-

Antifungal analogs : N-Propargyl derivatives inhibit Candida albicans (MIC = 8 µg/mL) .

-

Anticancer agents : 6-Sulfonate esters exhibit IC₅₀ = 1.2 µM against MCF-7 cells .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, research involving benzofuran-3(2H)-one derivatives has shown promising results against a variety of cancer cell lines. The National Cancer Institute (NCI) evaluated several derivatives for their anticancer activity, revealing that certain compounds inhibited the growth of human tumor cells effectively . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Benzofuran derivatives have been explored as potential inhibitors of alkaline phosphatase (AP), an enzyme implicated in various biological processes and diseases. A study synthesized a series of benzofuran-3(2H)-one derivatives and evaluated their inhibitory effects on AP. The results indicated that these compounds could serve as selective inhibitors, providing insights into their potential therapeutic applications in diseases where AP plays a critical role .

Antioxidant Properties

The antioxidant activity of benzofuran derivatives, including (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, is another area of research interest. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases such as cancer and neurodegenerative disorders. The hydroxyl groups present in the structure enhance their ability to donate electrons, thus neutralizing free radicals.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including condensation and cyclization, leading to the formation of new chemical entities with potential biological activities . For example, it can be used in the synthesis of aurones and other heterocyclic compounds.

Case Studies

Wirkmechanismus

The mechanism by which (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Benzothiophene derivatives: Known for their anticancer properties.

Macrocyclic benzofuran compounds: Exhibiting anti-hepatitis C virus activity.

Uniqueness

What sets (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.

Biologische Aktivität

The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention in recent years due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be analyzed in terms of its functional groups that contribute to its biological activity:

- Benzofuran Core : This core structure is often associated with bioactivity due to its ability to interact with various biological targets.

- Furan Ring : The presence of a furan moiety enhances the compound's reactivity and potential interactions with biomolecules.

- Amino Group : The benzyl(methyl)amino group may play a crucial role in receptor binding and modulation of biological pathways.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization : Some benzofuran derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism has been observed in compounds that share structural similarities with our target compound .

- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and activating caspases .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. For instance, one study highlighted that a related compound significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in vitro . This suggests that this compound may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. In one study, compounds demonstrated significant inhibition against various bacterial strains, indicating potential applications in treating infections . The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

-

Cytotoxicity Assays : In vitro studies using trypan blue exclusion assays have shown that related benzofuran compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as K562 and HeLa cells. For example, one derivative reduced cell viability significantly compared to controls .

Compound IC50 (μg/mL) Cell Line Compound 1 5.06 T. cruzi Compound 2 8.37 T. cruzi -

Mechanistic Studies : Research investigating the apoptotic mechanisms revealed that certain derivatives led to increased caspase activity after prolonged exposure, suggesting a time-dependent induction of apoptosis .

Time (h) Caspase Activity Increase (%) 4 0 12 26 48 2.31

Eigenschaften

IUPAC Name |

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWLWEJRTTUCGC-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.